Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Description
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS No. 1033718-20-5) is a carbamate derivative featuring a trans-3-hydroxycyclobutyl moiety and a tert-butyl N-methylcarbamate group. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in the synthesis of kinase inhibitors such as glycogen synthase kinase-3 (GSK-3) modulators . The synthesis typically involves alkylation reactions using tert-butyl N-(3-bromopropyl)-N-methylcarbamate as a key intermediate, followed by deprotection and functionalization steps under controlled conditions (e.g., NaH in DMF, 60°C) . The trans configuration of the hydroxycyclobutyl group is critical for its stereoelectronic properties, which influence binding affinity and metabolic stability in biological systems.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUKBRXWGIKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146749 | |
| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-89-5 | |
| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate typically involves the reaction of trans-3-hydroxycyclobutanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate serves as a versatile building block in organic synthesis. It can be utilized in various reactions including:
- Oxidation : Conversion of hydroxyl groups to carbonyls.
- Reduction : Transformation of carbamates to amines.
- Substitution Reactions : Replacement of hydroxyl groups with halides or other functional groups.
The compound has been studied for its potential biological activities:
- Enzyme Inhibition : It acts as a reversible inhibitor of acetylcholinesterase (AChE), which could enhance neurotransmitter levels and potentially aid cognitive functions.
- Neuroprotective Effects : Research indicates that it may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
Pharmaceutical Development
This compound is investigated for its therapeutic properties, particularly as a precursor for drug development targeting neurological disorders. Its unique structure allows it to interact selectively with biological targets.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects against amyloid-beta toxicity in astrocytes, the compound demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Study 2: Enzyme Interaction
Another research focused on the compound's interaction with AChE showed that it effectively increased acetylcholine levels, suggesting its utility in conditions characterized by cholinergic deficits.
Mechanism of Action
The mechanism of action of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The hydroxyl and carbamate groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally related to other carbamate derivatives with hydroxycycloalkyl or hydroxycyclopentyl groups. Below is a comparative analysis based on and synthesis pathways from :
Key Structural Analogues and Similarity Scores
| CAS No. | Compound Name | Structural Features | Similarity Score |
|---|---|---|---|
| 1932140-19-6 | tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate | Cyclopentyl ring, (1R,3S) stereochemistry | 0.94 |
| 1033718-20-5 | tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate (Target Compound) | Cyclobutyl ring, trans configuration | 1.00 |
| 1392804-89-5 | tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | Cyclobutyl ring, unspecified stereochemistry | 1.00 |
Notes:
- Cyclopentyl vs.
- Stereochemistry : The trans configuration in the target compound (CAS 1033718-20-5) offers distinct spatial orientation compared to the (1R,3S)-cyclopentyl derivative, which may enhance hydrogen-bonding interactions in biological systems.
Biological Activity
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-20-5) is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₀H₁₉NO₃
- Molecular Weight : 201.27 g/mol
- IUPAC Name : tert-butyl Rel-((1R,3R)-3-hydroxycyclobutyl)(methyl)carbamate
- Purity : 97%
The compound's structure allows for interactions with various biological targets, which can lead to distinct biological effects.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Acting as a reversible inhibitor of acetylcholinesterase (AChE), similar to other carbamates, leading to increased levels of acetylcholine at synapses.
- Receptor Modulation : Potential interactions with neurotransmitter receptors, influencing pathways related to cognition and memory.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
- Mechanism : Induction of apoptosis and cell cycle arrest in tumor cells.
- In Vitro Studies : Demonstrated cytotoxic effects comparable to established chemotherapeutic agents.
Neurological Applications
The compound shows promise in neurological applications, particularly in conditions involving cholinergic dysfunction.
- Anti-inflammatory Properties : Exhibits potential anti-inflammatory effects, which could be beneficial in neurodegenerative diseases characterized by chronic inflammation.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neurological | Inhibits AChE activity | |
| Anti-inflammatory | Exhibits potential anti-inflammatory effects |
Case Study 1: Anticancer Mechanism
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant reductions in cell viability, with IC₅₀ values comparable to those of standard chemotherapeutics. The authors proposed that the structural features enhance interaction with key biological targets involved in cancer cell survival.
Case Study 2: Neuroprotective Effects
In another study, the compound was tested for its neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. Results showed a reduction in pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers, suggesting a protective effect against neurodegeneration.
Q & A
Q. What are the common synthetic routes for Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate?
- Methodological Answer : The synthesis typically involves carbamate formation via coupling reactions. For example, tert-butyl carbamates are synthesized by reacting amines with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Alternatively, alkylation of trans-3-hydroxycyclobutylamine derivatives with tert-butyl N-(bromoalkyl)-N-methylcarbamate precursors under basic conditions (e.g., NaH in DMF) has been reported . Key steps include protecting group strategies and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C, DEPT), FT-IR (C=O stretch at ~1680–1720 cm⁻¹), and mass spectrometry (ESI/HRMS for molecular ion verification) . For stereochemical confirmation, X-ray crystallography is employed if single crystals are obtainable . Advanced techniques like 2D NMR (COSY, HSQC) resolve coupling patterns and assign trans-configuration in the cyclobutyl moiety .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group . Avoid prolonged exposure to humidity or acidic/alkaline vapors, as tert-butyl carbamates are prone to deprotection under these conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) . Key factors include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during amine alkylation .
- Solvent : Replace DMF with THF or acetonitrile to reduce viscosity and improve mixing .
- Catalyst : Use EDCI/HOBt coupling reagents to enhance efficiency in carbamate formation .
- Workup : Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (tert-butyl methyl ether) to improve purity .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR to identify dynamic effects .
- HPLC-MS to detect and quantify impurities (e.g., deprotected amines or byproducts) .
- X-ray crystallography to unambiguously confirm stereochemistry and molecular packing .
Q. What strategies are used to evaluate biological activity in drug discovery?
- Methodological Answer :
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, tert-butyl carbamates are evaluated as kinase inhibitors by measuring IC₅₀ values .
- Metabolic stability : Use liver microsomes (human/rat) to assess susceptibility to cytochrome P450-mediated oxidation .
- SAR studies : Modify the cyclobutyl or methyl groups to correlate structural changes with activity .
Q. How do steric and electronic effects influence reactivity in downstream derivatization?
- Methodological Answer :
- Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, requiring harsher conditions (e.g., TFA/DCM) for deprotection .
- Electronic effects : Electron-withdrawing substituents on the cyclobutyl ring (e.g., Cl, F) increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Computational tools (DFT, molecular docking) predict reactivity and guide derivatization .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to address?
- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent history. Standardize testing via:
- Solubility screening : Use standardized buffers (pH 1–10) and solvents (DMSO, ethanol) .
- DSC/TGA : Identify polymorphs by analyzing melting points and thermal decomposition profiles .
- Particle size analysis : Smaller particles (nanomilled) enhance apparent solubility in aqueous media .
Applications in Academic Research
Role in asymmetric catalysis or chiral auxiliary synthesis
- Methodological Answer :
The trans-3-hydroxycyclobutyl moiety serves as a chiral building block for:
- Catalysts : Incorporate into phosphine ligands for enantioselective hydrogenation .
- Auxiliaries : Use the carbamate group as a temporary protecting group in peptide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
